4-[(E)-(3-chlorophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol
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Overview
Description
4-[(E)-(3-chlorophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings
Preparation Methods
The synthesis of 4-[(E)-(3-chlorophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol typically involves a multi-step process. One common method includes the diazotization of 3-chloroaniline followed by coupling with 2-hydroxy-1-naphthaldehyde. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl and imino groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-(3-chlorophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through the diazenyl and imino groups. These functional groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biological molecules. The pathways involved often include the modulation of enzyme activity and the alteration of cellular processes.
Comparison with Similar Compounds
Similar compounds include other azo compounds like 4-[(E)-(4-chlorophenyl)diazenyl]-3-methyl-5(4H)-isoxazolone and 4-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-methylphenyl
Properties
Molecular Formula |
C23H16ClN3O |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)diazenyl]-2-(naphthalen-1-yliminomethyl)phenol |
InChI |
InChI=1S/C23H16ClN3O/c24-18-7-4-8-19(14-18)26-27-20-11-12-23(28)17(13-20)15-25-22-10-3-6-16-5-1-2-9-21(16)22/h1-15,28H |
InChI Key |
PFCASCOSTZVEME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=C(C=CC(=C3)N=NC4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
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